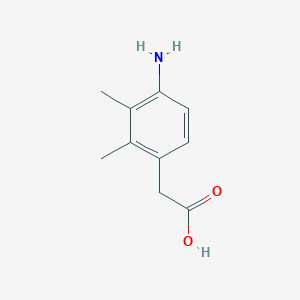
(4-Amino-2,3-dimethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-2,3-dimethylphenyl)acetic acid is an organic compound characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2,3-dimethylphenyl)acetic acid typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenylacetic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 2-(4-amino-2,3-dimethylphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-amino-2,3-dimethylphenyl)acetic acid may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-amino-2,3-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(4-amino-2,3-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-amino-2,3-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-amino-3,5-dimethylphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(4-amino-2,3-dimethylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
4-amino-2,3-dimethylbenzoic acid: Lacks the acetic acid moiety but has a similar aromatic core.
Uniqueness
2-(4-amino-2,3-dimethylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both amino and acetic acid groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(4-amino-2,3-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)9(11)4-3-8(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
XBKIUXBIXFOLKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


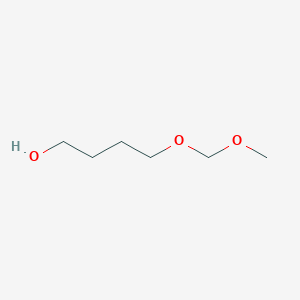
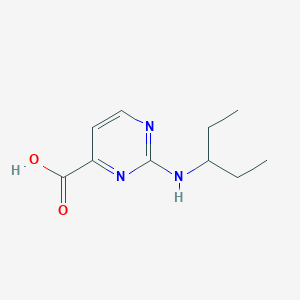
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
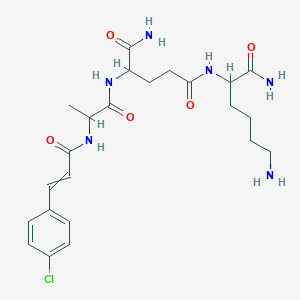
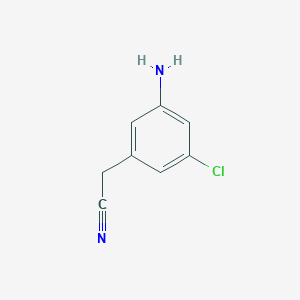
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

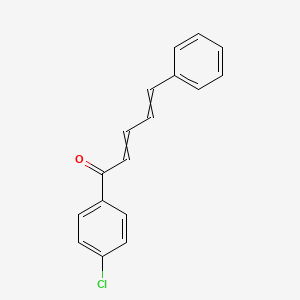
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
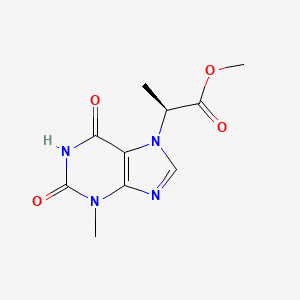

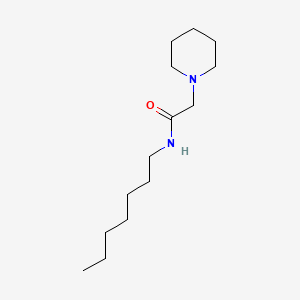
![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
